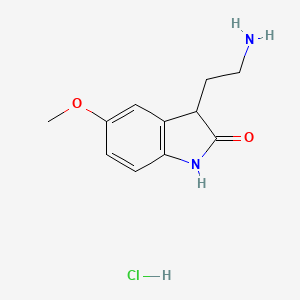![molecular formula C12H19N3O B1330855 4-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 53461-08-8](/img/structure/B1330855.png)
4-amino-N-[3-(dimethylamino)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-amino-N-[3-(dimethylamino)propyl]benzamide" is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. Although the provided papers do not directly discuss "4-amino-N-[3-(dimethylamino)propyl]benzamide," they do provide insights into similar compounds, which can be used to infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved by using 4-aminophenazone, an anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was based on the structural modification of metoclopramide . These methods suggest that the synthesis of "4-amino-N-[3-(dimethylamino)propyl]benzamide" could also involve the coupling of a dimethylaminopropylamine with a 4-aminobenzoyl chloride under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents on the benzamide moiety can significantly influence the compound's binding affinity to biological targets. For example, the study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides showed that these compounds could inhibit histone deacetylases, with some displaying activity in the micromolar range . The molecular structure of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would likely exhibit similar interactions due to the presence of the amino and dimethylaminopropyl groups, which could enhance binding to specific targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the amino group can lead to further derivatization, such as acylation or alkylation, which can alter the compound's biological activity . For instance, the modification of the amino group in 4-amino-N-(1-phenylethyl)benzamide resulted in a loss of anticonvulsant activity . Therefore, the chemical reactivity of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would be an important consideration in the development of new derivatives with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity and electronic activity of N-(1,1-dimethylpropynyl) benzamide series were found to be important for their activity as mitosis inhibitors in plant cells . The physical and chemical properties of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Activity in Anti-Inflammatory Drugs
- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, showed anti-inflammatory activity. Specifically, hydrochloride salts of these compounds demonstrated efficacy without adverse effects on myocardial function (Lynch et al., 2006).
Anticonvulsant Properties
- The N-(substituted)-4-aminobenzamides, including 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), have significant anticonvulsant activities, showing effectiveness in inhibiting pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).
Corrosion Inhibition
- Benzothiazole derivatives, including 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, are synthesized for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors showed high efficiency and stability (Hu et al., 2016).
Synthesis and Bioassay Studies
- Substituted-N-(5-cyanopyrimidin-4yl)benzamides, involving 4-aminopyrimidine-5-carbonitrile and aromatic acid derivatives, have been synthesized and screened for antimicrobial and antioxidant activities (Lavanya et al., 2010).
Mitosis Inhibition in Plant Cells
- N-(1,1-dimethylpropynyl) benzamide series, including variations with 3 or 4-position substitutions on the phenyl ring, have shown powerful and selective inhibition of mitosis in plant cells at low concentrations (Merlin et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9,13H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMQIZGAEIBWQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330246 |
Source


|
| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(dimethylamino)propyl]benzamide | |
CAS RN |
53461-08-8 |
Source


|
| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)






